(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid
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Overview
Description
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The presence of a benzyloxycarbonyl group and a carboxylic acid functional group in this compound makes it a versatile intermediate for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
(2R)-1-[(benzyloxy)carbonyl]hexane-2-carboxylic acid: A compound with a linear hexane chain instead of a cyclic structure.
Uniqueness
(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals, offering advantages in terms of selectivity and reactivity compared to similar compounds with different ring sizes or structures.
Properties
IUPAC Name |
(2R)-1-phenylmethoxycarbonylazepane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-9-5-2-6-10-16(13)15(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKFGHPTHSCIX-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H](N(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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